molecular formula C10H7NO B127539 Quinoline-4-carbaldehyde CAS No. 4363-93-3

Quinoline-4-carbaldehyde

Cat. No. B127539
CAS RN: 4363-93-3
M. Wt: 157.17 g/mol
InChI Key: MGCGJBXTNWUHQE-UHFFFAOYSA-N
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Patent
US04640708

Procedure details

6-Methylquinoline-2-carboxaldehyde and quinoline-4-carboxaldehyde were prepared from 2,6-dimethylquinoline and 4-methylquinoline respectively by selenium dioxide oxidation following essentially the same procedures as those described in Organic Reactions, vol 24, ch. 4. Quinoline-6-carboxaldehyde was similarly prepared from 6-methylquinoline following essentially the same procedure as that described in J. Gen. chem. USSR, 1944, 14, 330 (Chem. Abstr., 1945, 39, 40772)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[CH:8]=2)[N:3]=1.[CH3:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]=[CH:16][CH:15]=1.[Se](=O)=[O:25].N1C2C(=CC(C=[O:38])=CC=2)C=CC=1.CC1C=C2C(=CC=1)N=CC=C2>>[CH3:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([CH:1]=[O:25])[CH:11]=[CH:10]2.[N:17]1[C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:14]([CH:13]=[O:38])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C=CC=NC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(=NC2=CC1)C=O
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04640708

Procedure details

6-Methylquinoline-2-carboxaldehyde and quinoline-4-carboxaldehyde were prepared from 2,6-dimethylquinoline and 4-methylquinoline respectively by selenium dioxide oxidation following essentially the same procedures as those described in Organic Reactions, vol 24, ch. 4. Quinoline-6-carboxaldehyde was similarly prepared from 6-methylquinoline following essentially the same procedure as that described in J. Gen. chem. USSR, 1944, 14, 330 (Chem. Abstr., 1945, 39, 40772)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[CH:8]=2)[N:3]=1.[CH3:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]=[CH:16][CH:15]=1.[Se](=O)=[O:25].N1C2C(=CC(C=[O:38])=CC=2)C=CC=1.CC1C=C2C(=CC=1)N=CC=C2>>[CH3:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([CH:1]=[O:25])[CH:11]=[CH:10]2.[N:17]1[C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:14]([CH:13]=[O:38])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C=CC=NC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC(=NC2=CC1)C=O
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.